2,4-Diaminonicotinonitrile 2,4-Diaminonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 860442-85-9
VCID: VC16010178
InChI: InChI=1S/C6H6N4/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,(H4,8,9,10)
SMILES:
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

2,4-Diaminonicotinonitrile

CAS No.: 860442-85-9

Cat. No.: VC16010178

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diaminonicotinonitrile - 860442-85-9

Specification

CAS No. 860442-85-9
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 2,4-diaminopyridine-3-carbonitrile
Standard InChI InChI=1S/C6H6N4/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,(H4,8,9,10)
Standard InChI Key MDLOTQSWMPEUNE-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1N)C#N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridine core of 2,4-diaminonicotinonitrile is functionalized with amino (-NH2_2) and nitrile (-C≡N) groups, which confer distinct electronic and steric properties. The amino groups enhance nucleophilicity, enabling participation in condensation and cyclization reactions, while the nitrile group facilitates transformations into aldehydes, amines, or carboxylic acids under specific conditions.

Physical Properties

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2,4-Diaminonicotinonitrile

PropertyValue/Description
AppearanceCrystalline solid
SolubilitySoluble in ethanol, methanol, DMSO
Molecular Weight134.14 g/mol
Melting PointNot explicitly reported; stable at RT
Hazard ClassificationGHS07 (Irritant), GHS09 (Environmental)

The compound’s solubility in polar solvents like ethanol and methanol makes it suitable for reactions in homogeneous phases. Its environmental hazard designation (GHS09) necessitates careful handling to prevent ecosystem contamination.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the ammonolysis of 2,4-dichloronicotinonitrile. Reacting 2,4-dichloronicotinonitrile with excess ammonia in ethanol under reflux conditions yields the target compound via nucleophilic aromatic substitution:

C6H3Cl2N3+2NH3C6H5N5+2HCl\text{C}_6\text{H}_3\text{Cl}_2\text{N}_3 + 2\text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{N}_5 + 2\text{HCl}

This method achieves moderate yields (60–75%) and requires purification through recrystallization.

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Key parameters include:

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatch reactorContinuous flow reactor
Temperature80–100°C120–150°C
CatalystNoneZeolite-based catalysts
Yield60–75%85–90%

The use of zeolite catalysts in industrial settings reduces reaction times and improves selectivity, addressing limitations of traditional batch processes .

Chemical Reactivity and Derivative Formation

Reduction Reactions

2,4-Diaminonicotinonitrile undergoes hydrogenation using Raney nickel in formic acid to produce 2,4-diaminonicotinaldehyde, a precursor for Schiff base ligands:

C6H5N5+H2C6H6N5O(under H2 atmosphere)\text{C}_6\text{H}_5\text{N}_5 + \text{H}_2 \rightarrow \text{C}_6\text{H}_6\text{N}_5\text{O} \quad \text{(under H}_2\text{ atmosphere)}

This reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential reduction of the nitrile group.

Multicomponent Reactions

Recent studies demonstrate its utility in MOF-catalyzed reactions. For example, Fe3_3O4_4@MIL-53(Al)-N(CH2_2PO3_3)2_2 catalyzes the synthesis of nicotinonitrile derivatives via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism . A representative reaction involves:

3-Oxo-3-phenylpropanenitrile+Acetophenone+AldehydeMOFNicotinonitrile Derivative\text{3-Oxo-3-phenylpropanenitrile} + \text{Acetophenone} + \text{Aldehyde} \xrightarrow{\text{MOF}} \text{Nicotinonitrile Derivative}

Optimized conditions (110°C, solvent-free) achieve yields up to 90% within 60 minutes .

Applications in Pharmaceutical and Material Science

Anticancer Agent Development

Nicotinonitrile derivatives synthesized from 2,4-diaminonicotinonitrile exhibit cytotoxic activity against cancer cell lines. Compound 14a (derived from 2,4-diaminonicotinonitrile) shows IC50_{50} values of 25 ± 2.6 nM against NCIH 460 cells, surpassing conventional chemotherapeutics .

Catalytic Systems

The compound’s role in MOF-based catalysts enhances sustainability by enabling solvent-free reactions and magnetic recovery of catalysts, reducing waste generation .

Future Research Directions

  • Catalyst Design: Developing non-precious metal catalysts to reduce costs in large-scale synthesis.

  • Drug Discovery: Exploring structure–activity relationships of derivatives against resistant cancer strains.

  • Green Chemistry: Optimizing solvent-free protocols to align with industrial sustainability goals.

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